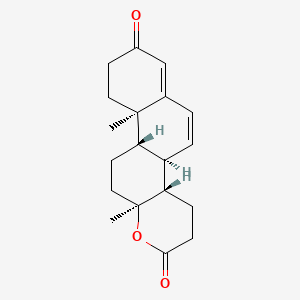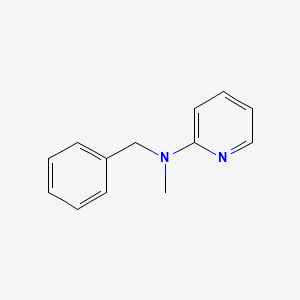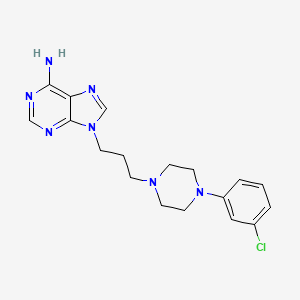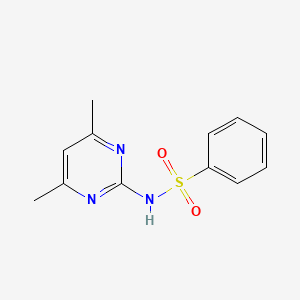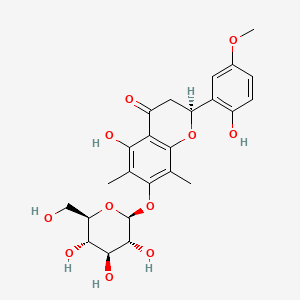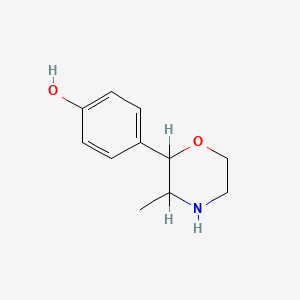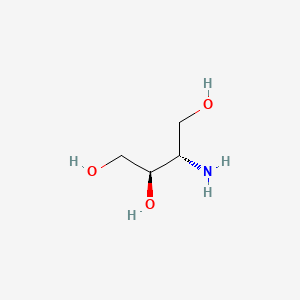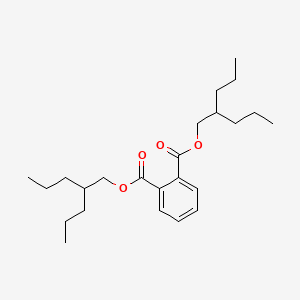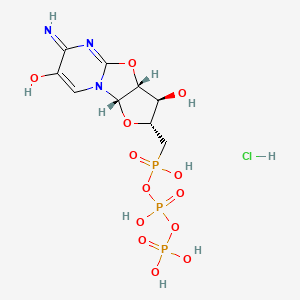
1-Heptadecene
Descripción general
Descripción
1-Heptadecene, also known as heptadec-1-ene, is a saturated hydrocarbon with a molecular formula of C17H34. It is an aliphatic hydrocarbon, which is a type of hydrocarbon that contains only single bonds and have the general formula CnH2n. This compound is a colorless liquid with a boiling point of 188.4°C and a density of 0.77 g/cm3. It is insoluble in water, but soluble in organic solvents such as ether, benzene, and chloroform.
Aplicaciones Científicas De Investigación
Hydroformylation of Olefins : 1-Heptadecene has been studied in the hydroformylation of linear, terminal, and internal olefins using supported aqueous-phase (SAP) catalysts. This process is significant in industrial chemistry for producing aldehydes, and the research shows how different olefins, including this compound, behave in this context (Arhancet, Davis, & Hanson, 1991).
Biosynthesis in Higher Plants : Studies on the biosynthesis of 1-alkenes in higher plants, such as safflower, have revealed that compounds like this compound are predominant hydrocarbons during germination. These compounds are derived from fatty acids and play a role in the formation of various natural products (Ney & Boland, 1987).
Marker Compounds in Food Chemistry : In food chemistry, this compound has been identified as a marker compound in irradiated cashew nuts. Its presence and concentration can be monitored to ensure the safety and quality of irradiated foods (Bhattacharjee et al., 2003).
Biological Role in Aquatic Organisms : Research has shown that this compound is excreted into lake water by swarms of a freshwater crustacean, Polyphemus pediculus. This compound may play a role in swarm formation, maintenance, and recognition, highlighting its biological importance in aquatic ecosystems (Wendel & Jüttner, 1997).
Microalgae and Biofuel Production : In the field of biofuels, a pathway in microalgae that converts fatty acids to alkanes or alkenes has been discovered, involving the transformation of cis-vaccenic acid into 7-heptadecene. This finding is significant for the development of microalgal biofuels (Sorigué et al., 2016).
Industrial Chemistry and Catalysis : The catalytic decarboxylation of oleic acid to produce 8-heptadecene demonstrates the potential of this compound in industrial applications. This process is vital for the petrochemical and other industries (Gasanov et al., 2014).
Anaerobic Oxidation by Marine Bacteria : A marine denitrifying bacterium capable of growing on this compound as the sole carbon and energy source has been identified. This research adds to the understanding of hydrocarbon degradation under anaerobic conditions, relevant in environmental biotechnology (Gilewicz et al., 1991).
Mecanismo De Acción
Target of Action
1-Heptadecene is an unbranched seventeen-carbon alkene
Biochemical Pathways
This compound is produced by certain bacteria, such as Jeotgalicoccus species, through a novel P450 fatty acid decarboxylase . This enzyme converts intermediates of fatty acid biosynthesis into terminal olefins
Análisis Bioquímico
Biochemical Properties
1-Heptadecene plays a significant role in biochemical reactions, particularly in the synthesis of hydrocarbons from long-chain fatty acids. It interacts with enzymes such as decarboxylases, which catalyze the decarboxylation of fatty acids to produce alkenes. For instance, in microalgae, the decarboxylation of a C18 monounsaturated fatty acid leads to the formation of this compound . This interaction is crucial for the production of biofuels and other industrial applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the production of this compound in microalgae is dependent on light and varies with growth phase and temperature . This compound can affect the expression of genes involved in fatty acid metabolism and may play a role in the regulation of cellular energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It is produced through the decarboxylation of fatty acids by enzymes such as decarboxylases. This process involves the removal of a carboxyl group from the fatty acid, resulting in the formation of this compound . The compound may also interact with other biomolecules, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature, light, and the presence of other chemicals. Studies have shown that the amount of this compound produced by microalgae varies with growth phase and temperature . Long-term effects on cellular function may include changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that convert long-chain fatty acids into alkenes. This process is light-dependent and involves the decarboxylation of fatty acids by specific enzymes . The metabolic flux and levels of metabolites such as fatty acids and alkenes are influenced by the presence of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the chloroplasts in microalgae Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications
Propiedades
IUPAC Name |
heptadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBXTDBFNCOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873236 | |
| Record name | 1-Heptadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS] | |
| Record name | Alkenes, C>10 .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptadecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Heptadecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000454 [mmHg] | |
| Record name | 1-Heptadecene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6765-39-5, 26266-05-7, 64743-02-8 | |
| Record name | 1-Heptadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6765-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptadecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006765395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C30-38 olefin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064743028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-HEPTADECENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alkenes, C>10 .alpha.- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptadecene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptadecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptadec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alkenes, C>10 α- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTADECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P33057D09T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-heptadecene?
A1: this compound has the molecular formula C17H34 and a molecular weight of 238.47 g/mol.
Q2: Which spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Infrared Spectroscopy (IR) [] to identify and characterize this compound.
Q3: What is the dielectric behavior of this compound?
A3: Studies on dielectric relaxation reveal that this compound, as a pure liquid, exhibits increasing mean relaxation times and viscosity with increasing chain length. []
Q4: Is this compound found naturally? If so, where?
A4: Yes, this compound is found in various natural sources. It's a constituent of the essential oil extracted from the leaves of Justicia secunda Vahl, a tropical plant. [] It's also present in the volatile oils of Calotropis procera, a plant species belonging to the Asclepiadaceae family. [, ] Furthermore, this compound is found in blue-green algae, specifically in cultures of Oscillatoria splendida, O. amoena, and Anabaena macrospora. []
Q5: How do flour beetles utilize this compound?
A5: this compound acts as a repellent for both red flour beetles (Tribolium castaneum) and confused flour beetles (T. confusum). This suggests a role in interspecies and intraspecies communication. [, ]
Q6: Does this compound have any known biological activity?
A6: Research suggests that this compound, isolated from Cirsium japonicum var. ussuriense (a thistle variety), exhibits anti-inflammatory properties. It achieves this by inhibiting caspase-1 activation, an enzyme involved in the inflammatory process. [, ] Additionally, this compound demonstrates antibacterial activity against E. coli and S. aureus.[24]
Q7: Can this compound be synthesized from stearic acid?
A7: Yes, this compound can be produced from stearic acid through a decarbonylative dehydration reaction. This reaction typically requires a catalyst and specific reaction conditions. [, , ]
Q8: What type of catalysts are effective for converting stearic acid to this compound?
A8: Several catalysts have been explored for this conversion. These include noble metal catalysts like Pd/C [], non-noble bimetallic catalysts like NiFe/C [], and partially reduced metal oxide catalysts like MoOx-600. [] Each catalyst displays varying degrees of selectivity and efficiency in producing this compound.
Q9: What is the role of acetic anhydride in the production of this compound from stearic acid?
A9: Acetic anhydride plays a crucial role in enhancing the decarbonylation/dehydration of stearic acid to this compound. When used in an equimolar ratio with stearic acid, it forms a mixed anhydride system that facilitates a more efficient and selective conversion to the desired 1-alkene. []
Q10: What are the potential applications of this compound?
A10: this compound holds potential applications in various fields. It's considered a potential biofuel candidate due to its presence in the lipid profile of the red alga Rhodymenia pseudopalmata. [] Its presence in safflower sprout leafy suggests potential use as a flavoring agent in food products. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)
